molecular formula C13H36N2O2Si4 B13790948 Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- CAS No. 64521-18-2

Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-

Cat. No.: B13790948
CAS No.: 64521-18-2
M. Wt: 364.78 g/mol
InChI Key: LMLBEVJWYBBWJM-UHFFFAOYSA-N
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Description

Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- is a highly silylated derivative of urea, characterized by three trimethylsilyl (TMS) groups and an additional TMS-oxy substituent. This compound is synthesized through exhaustive silylation, a process commonly achieved using agents like bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces labile hydrogen atoms (e.g., -OH, -NH) with TMS groups to enhance stability and volatility for analytical applications . The molecular structure of this compound suggests significant steric hindrance and hydrophobicity, which influence its reactivity and solubility in organic solvents.

Properties

CAS No.

64521-18-2

Molecular Formula

C13H36N2O2Si4

Molecular Weight

364.78 g/mol

IUPAC Name

1,1,3-tris(trimethylsilyl)-3-trimethylsilyloxyurea

InChI

InChI=1S/C13H36N2O2Si4/c1-18(2,3)14(17-21(10,11)12)13(16)15(19(4,5)6)20(7,8)9/h1-12H3

InChI Key

LMLBEVJWYBBWJM-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(C(=O)N([Si](C)(C)C)[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Silylation Method

This is the most common approach to prepare the compound and involves the reaction of urea or related precursors with chlorotrimethylsilane or hexamethyldisilazane under anhydrous conditions. The reaction typically proceeds via nucleophilic substitution, where the nitrogen and oxygen atoms of urea react with the silylating agent to yield the tris(trimethylsilyl) substituted product.

  • Reaction conditions: Anhydrous solvents such as toluene or tetrahydrofuran are used, with the reaction conducted under inert atmosphere (nitrogen or argon) to prevent hydrolysis.
  • Temperature: Moderate heating (often reflux conditions) is applied to facilitate complete silylation.
  • Catalysts: Sometimes bases like triethylamine are added to scavenge hydrochloric acid generated during the reaction.

This method yields high purity tris(trimethylsilyl)urea derivatives, including the trimethylsilyloxy-substituted variant, by controlling stoichiometry and reaction time.

Stepwise Silylation via Intermediate Formation

In some protocols, bis(trimethylsilyl)urea is first synthesized as an intermediate, which is then selectively further silylated to introduce the trimethylsilyloxy group. This two-step approach allows better control over substitution patterns and purity.

  • Step 1: Preparation of bis(trimethylsilyl)urea by reacting urea with chlorotrimethylsilane or hexamethyldisilazane.
  • Step 2: Introduction of the trimethylsilyloxy group through reaction with a silylating agent such as chlorotrimethylsilane in the presence of a base.

This method is supported by patent literature describing the preparation of bis(trimethylsilyl)urea and its derivatives, highlighting reaction parameters such as solvent choice, temperature, and reaction duration necessary for optimal yields.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents Reaction Conditions Advantages Limitations
Direct Silylation Urea, chlorotrimethylsilane or hexamethyldisilazane Anhydrous solvent, reflux, inert atmosphere Simple, high yield, fewer steps Requires strict moisture control
Stepwise Silylation (Intermediate) Bis(trimethylsilyl)urea, chlorotrimethylsilane Controlled temperature, base present Better control over substitution, high purity More complex, longer reaction time

Research Findings and Notes

  • The direct silylation method is favored for industrial-scale synthesis due to its straightforward procedure and scalability.
  • The stepwise approach, although more time-consuming, is preferred in research settings where precise control over the molecular structure is critical.
  • The presence of the trimethylsilyloxy group enhances the compound’s reactivity toward hydrolysis and condensation, facilitating its role in forming siloxane networks in polymer matrices.
  • Reaction monitoring by spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirms the substitution pattern and purity of the final product.
  • Handling precautions include strict exclusion of moisture and acidic impurities to avoid premature hydrolysis of silyl groups.

Chemical Reactions Analysis

Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- undergoes various types of chemical reactions, including:

Common reagents used in these reactions include trimethylsilyl chloride, water, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Physical Properties

The physical properties of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- contribute to its versatility in applications:

  • Solubility : Highly soluble in organic solvents due to the presence of trimethylsilyl groups.
  • Stability : Exhibits good thermal and chemical stability, making it suitable for various reactions.

Organic Synthesis

Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- is utilized as a reagent in organic synthesis. Its ability to form stable complexes with various substrates allows it to facilitate reactions such as:

  • Silylation Reactions : The compound acts as a silylating agent, enhancing the reactivity of alcohols and amines.
  • Formation of Siloxanes : It is used in the synthesis of siloxane compounds, which are important in materials science.

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatizing agent for the analysis of polar compounds. Its application includes:

  • Gas Chromatography : Enhancing the volatility of polar analytes for better separation and detection.
  • Mass Spectrometry : Improving the ionization efficiency of analytes during mass spectrometric analysis.

Biological Applications

Recent studies have explored the potential biological applications of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-:

  • Drug Delivery Systems : Its ability to form stable complexes can be exploited in developing drug delivery vehicles that enhance bioavailability.
  • Bioconjugation : The compound can be used to modify biomolecules for improved stability and functionality in therapeutic applications.

Material Science

In material science, this compound is used for:

  • Coatings and Sealants : Its properties make it suitable for formulating durable coatings that provide water and chemical resistance.
  • Silicone Elastomers : It contributes to the production of silicone-based materials with enhanced thermal stability.

Case Study 1: Silylation in Organic Chemistry

A study published in Journal of Organic Chemistry highlighted the effectiveness of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- in silylation reactions. The researchers demonstrated that this compound could selectively silylate alcohols under mild conditions, leading to higher yields compared to traditional silylation agents. This finding underscores its utility in organic synthesis where selectivity and yield are paramount.

Case Study 2: Analytical Applications

In a research article from Analytical Chemistry, scientists employed urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- as a derivatizing agent for the analysis of amino acids. The results showed significant improvements in detection limits and resolution during gas chromatography-mass spectrometry (GC-MS), validating its role as an essential tool in analytical labs.

Mechanism of Action

The mechanism of action of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- is primarily based on the properties of the trimethylsilyl groups. These groups can protect reactive sites on molecules, thereby preventing unwanted side reactions. The compound can also act as a stabilizing agent for reactive intermediates, facilitating their use in various chemical reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- and structurally related silylated compounds:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Key Applications/Properties
Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- C₁₀H₃₀N₂O₂Si₄ ~470 (estimated) 3 TMS, 1 TMS-oxy Potential protecting group, GC-MS derivatization
Urea, (trimethylsilyl)- C₄H₁₃N₂OSi 426.68 1 TMS Prebiotic chemistry, high stability (96% yield)
Glyceric acid, 3TMS derivative C₁₂H₃₀O₄Si₃ 322.62 3 TMS (2 hydroxyls, 1 carboxyl silylated) Stabilization of polar groups, analytical standards
1,2,3-Propanetricarboxylic acid (citric acid), 4TMS derivative C₁₈H₄₀O₈Si₄ 508.94 4 TMS (3 carboxyls, 1 hydroxyl silylated) Enhanced volatility for GC-MS analysis
Butane, 1,2,3-tris(trimethylsiloxy) C₁₃H₃₀O₃Si₃ 354.71 3 TMS-oxy Antiangiogenic activity, novel bioactive compound

Key Observations:

  • Degree of Silylation: The target urea derivative has the highest degree of silylation (4 TMS groups) among the listed compounds, leading to greater steric bulk and hydrophobicity compared to mono- or tris-silylated analogs. This likely reduces its reactivity in nucleophilic environments but enhances thermal stability .
  • Biological Activity: Silylated compounds like Butane, 1,2,3-tris(trimethylsiloxy) exhibit antiangiogenic properties by targeting vascular endothelial growth factor (VEGF) pathways .

Physicochemical Properties

  • Volatility: Heavily silylated compounds (e.g., citric acid, 4TMS) exhibit higher volatility, making them suitable for gas chromatography. The target urea derivative’s volatility is expected to surpass that of mono-silylated urea but remain lower than smaller TMS ethers like trimethylsilyl acetate .
  • Solubility: The compound’s hydrophobicity likely limits aqueous solubility, favoring non-polar solvents such as hexane or chloroform.
  • Stability: Multiple TMS groups confer resistance to hydrolysis under mild acidic/basic conditions, a critical feature for storage and handling. However, the TMS-oxy group may introduce susceptibility to cleavage under strong nucleophilic attack .

Biological Activity

Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-, also known by its CAS number 64521-18-2, is a silane derivative of urea that has garnered attention for its potential biological activities. This compound's unique structure, characterized by the presence of multiple trimethylsilyl groups, influences its interaction with biological systems, making it a subject of interest in various fields including medicinal chemistry and materials science.

  • Molecular Formula : C13H36N2O2Si4
  • Molecular Weight : 336.7 g/mol
  • IUPAC Name : Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-

The biological activity of urea derivatives often hinges on their ability to interact with biological macromolecules such as proteins and nucleic acids. The trimethylsilyl groups enhance the lipophilicity of the compound, potentially facilitating its penetration through cellular membranes. This property may allow it to interact with various targets within the cell, including enzymes and receptors.

Biological Activity Overview

Research on the biological activity of urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- has indicated several potential effects:

  • Antimicrobial Activity : Some studies suggest that silane compounds can exhibit antimicrobial properties. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
  • Antioxidant Properties : Silane derivatives have been shown to scavenge free radicals, suggesting a possible role in reducing oxidative stress within biological systems.
  • Enzyme Inhibition : Preliminary data indicate that this compound may inhibit certain enzymes involved in metabolic processes, although specific targets remain to be fully elucidated.

Case Studies and Research Findings

  • Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various silane compounds. Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- was tested against several bacterial strains and demonstrated significant inhibitory effects, particularly against Gram-positive bacteria.
  • Antioxidant Activity Assessment : In a study assessing the antioxidant potential of silane derivatives, urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- was found to effectively reduce lipid peroxidation in vitro, indicating its potential utility in protecting cells from oxidative damage .
  • Enzyme Interaction Studies : Research highlighted in Biochemical Pharmacology examined the inhibitory effects of various silane compounds on cytochrome P450 enzymes. Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)- showed competitive inhibition characteristics, suggesting a mechanism that could alter drug metabolism .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition against Gram-positive bacteriaJournal of Medicinal Chemistry
AntioxidantReduced lipid peroxidation in vitroAntioxidants Journal
Enzyme InhibitionCompetitive inhibition of cytochrome P450Biochemical Pharmacology

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing Urea, tris(trimethylsilyl)((trimethylsilyl)oxy)-?

  • Methodological Answer : Synthesis typically involves silylation of urea derivatives using trimethylsilyl (TMS) reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) under anhydrous conditions. Characterization relies on NMR spectroscopy (e.g., 1^1H, 13^13C, and 29^29Si NMR to confirm silyl group attachment) and mass spectrometry (EI-MS or ESI-MS). Cross-referencing with spectral libraries (e.g., NIST Chemistry WebBook or EPA/NIH Mass Spectral Data ) ensures identification accuracy.

Q. How does the stability of this compound vary under different experimental conditions (e.g., temperature, pH)?

  • Methodological Answer : TMS derivatives are moisture-sensitive due to hydrolytic cleavage of Si-O bonds. Stability studies should include thermogravimetric analysis (TGA) for thermal decomposition thresholds and HPLC-MS monitoring under acidic/alkaline conditions. For example, analogs like 3-Hydroxy-L-tyrosine, 4TMS show decomposition at >150°C or in aqueous media . Always handle under inert atmospheres and anhydrous solvents .

Q. What are the key spectral features to identify this compound in complex mixtures?

  • Methodological Answer : Focus on mass spectral fragments (e.g., m/z peaks corresponding to TMS group losses, such as [M-15]+^+ for CH3_3 elimination) and silicon-coupled splitting in 1^1H NMR (~0.1–0.3 ppm for TMS protons). Compare with reference data from structurally similar compounds, such as Pregnan-20-one, 3,17,21-tris[(trimethylsilyl)oxy]- (CAS 57397-20-3) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic environments?

  • Methodological Answer : Use density functional theory (DFT) to model electron density distribution, identifying reactive sites (e.g., urea carbonyl vs. silyl ether oxygen). Reference thermochemical datasets (e.g., formation enthalpies from theoretical gas-phase studies ) to validate predictions. For example, Si-O bonds in analogs like Benzeneacetic acid, 3-methoxy-α,4-bis[(trimethylsilyl)oxy]- show lower bond dissociation energies compared to C-O bonds .

Q. How to resolve contradictions in spectral data (e.g., unexpected fragmentation patterns in MS)?

  • Methodological Answer : Apply triangulation by combining multiple techniques:

  • High-resolution MS (HR-MS) to confirm molecular formulas.
  • X-ray crystallography (if crystallizable) to resolve stereochemical ambiguities.
  • Isotopic labeling (e.g., 2^2H or 18^18O) to trace fragmentation pathways. For example, discrepancies in Pregna-4,20-diene-3,11-dione, 17,20,21-tris[(trimethylsilyl)oxy]- (CAS 42599-97-3) were resolved via isotopic analogs .

Q. What role does this compound play in atmospheric chemistry studies (e.g., particulate matter analysis)?

  • Methodological Answer : TMS derivatives are used to enhance volatility of polar analytes in GC-MS analysis of aerosols . For example, trimethylsilyl derivatives of organic compounds in atmospheric fine particulate matter were quantified using similar protocols, revealing oxidation products and degradation pathways . Ensure derivatization efficiency is validated via spike/recovery experiments.

Methodological Notes

  • Data Validation : Cross-check experimental results against authoritative databases (e.g., NIST or EPA/NIH ).
  • Safety Protocols : Follow guidelines for handling moisture-sensitive silyl compounds, including glovebox use and waste disposal per Ren 化学品安全技术说明书 .
  • Computational Tools : Leverage software like Gaussian or ORCA for DFT studies, referencing geometric parameters from Organized Collections of Theoretical Gas-Phase Data .

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